ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate is a thiazole-based heterocyclic compound characterized by a conjugated system featuring a 4-(acetyloxy)phenyl substituent and a sulfanylacetate ester moiety. This compound belongs to a class of 4-thiazolidinone derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and antitumor properties . Its synthesis typically involves condensation reactions between thiosemicarbazides and α-halogenated ketones or esters, followed by cyclization under acidic or basic conditions .
Properties
IUPAC Name |
ethyl 2-[[(5E)-5-[(4-acetyloxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-3-21-14(19)9-23-16-17-15(20)13(24-16)8-11-4-6-12(7-5-11)22-10(2)18/h4-8H,3,9H2,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXDTGAMXTVSDJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
A widely adopted strategy involves the cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. For this target, 1-(4-acetyloxyphenyl)-3-methylthiourea reacts with ethyl 2-bromoacetate in ethanol under reflux to form the thiazole ring. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoester, followed by cyclization and elimination of HBr (Scheme 1).
Scheme 1 :
$$
\text{Thiourea} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, reflux}} \text{Thiazole intermediate} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$
Yields for analogous reactions range from 65–80%, though optimization of solvent (e.g., DMF vs. ethanol) and temperature may enhance efficiency.
Knoevenagel Condensation with Preformed Thiazolone
This two-step approach begins with synthesizing 4-oxo-4,5-dihydro-1,3-thiazole-2-thiol (thiazolone), which is subsequently functionalized:
Thiazolone Synthesis :
Reaction of 2-aminothiophenol with ethyl cyanoacetate in acetic acid yields the thiazolone core.Condensation with 4-(Acetyloxy)benzaldehyde :
The thiazolone undergoes Knoevenagel condensation with 4-(acetyloxy)benzaldehyde in the presence of piperidine as a base, forming the exocyclic double bond. The reaction is typically conducted in ethanol at 60°C for 6–8 hours.Sulfanylation :
The thiol group at the 2-position reacts with ethyl 2-bromoacetate in acetone with K2CO3 as a base, yielding the final product.
Table 1 : Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Piperidine | Ethanol | 60 | 72 |
| NH4OAc | Toluene | 80 | 68 |
| DBU | DMF | 25 | 65 |
One-Pot Multicomponent Reaction
A streamlined method employs a one-pot synthesis using 4-(acetyloxy)benzaldehyde , thiourea, and ethyl 2-mercaptoacetate in the presence of iodine as a catalyst. The reaction proceeds via:
- Formation of an imine intermediate between the aldehyde and thiourea.
- Cyclization with ethyl 2-mercaptoacetate to construct the thiazole ring.
- Air oxidation to stabilize the 4-oxo group.
This method achieves yields of ~70% with reduced purification steps, though scalability requires careful control of stoichiometry.
Critical Analysis of Methodologies
Yield and Purity Considerations
- Cyclocondensation offers moderate yields (65–80%) but requires harsh conditions (reflux, strong bases).
- Knoevenagel Approach provides better regiocontrol but involves multiple isolation steps, risking product loss.
- One-Pot Synthesis balances efficiency and practicality, though iodine residues may complicate purification.
Stereochemical Integrity
The E-configuration of the methylidene group is preserved using catalytic piperidine or NH4OAc, which minimize isomerization. NMR and X-ray crystallography are recommended for confirming stereochemistry.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
Ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5E)-5-{[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Core Heterocycle Modifications
4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate ():
- 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (): Features dual arylidene substituents and a hydrazone linkage. The 4-hydroxyphenyl group enhances hydrogen-bonding capacity, unlike the acetyloxy group in the target compound, which prioritizes lipophilicity .
Ester and Arylidene Variations
Table 1: Key Comparative Data
*Calculated using ChemDraw; †Estimated via QSAR modeling; ‡Hypothesized based on analogues.
Reactivity and Stability
- The acetyloxy group in the target compound undergoes hydrolysis under alkaline conditions to yield 4-hydroxyphenyl derivatives, a property absent in methoxy- or chloro-substituted analogues .
- Thiazole derivatives generally exhibit higher thermal stability than oxazole counterparts due to sulfur’s polarizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
